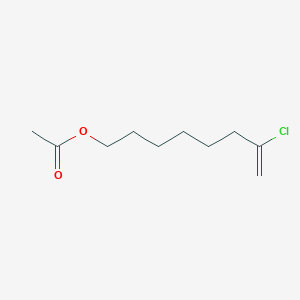

8-Acetoxy-2-chloro-1-octene

描述

Significance of Vinylic Halides and Acetoxy-Substituted Olefins in Modern Synthesis

Vinylic halides, which feature a halogen atom attached directly to a carbon atom of a carbon-carbon double bond, are highly valuable intermediates in organic synthesis. Their significance primarily stems from their ability to participate in a wide array of cross-coupling reactions, such as the Suzuki, Stille, Heck, and Sonogashira couplings. Current time information in Bangalore, IN. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity, making vinylic halides essential building blocks for the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The reactivity of the carbon-halogen bond in vinylic halides is influenced by the nature of the halogen and the substitution pattern of the alkene. researchgate.net

Acetoxy-substituted olefins, on the other hand, are alkenes bearing an acetoxy group (–OAc). This functional group can be introduced into a molecule through various methods, including the acetoxylation of alkenes or the functionalization of alcohols. scispace.comorganic-chemistry.org The acetoxy group can serve as a protecting group for an alcohol, or it can be a precursor to other functionalities through hydrolysis or other transformations. The presence of an acetoxy group in an olefin can influence the reactivity of the double bond and participate in various synthetic transformations, including palladium-catalyzed allylic substitutions. beilstein-journals.org

The combination of a vinylic halide and an acetoxy group within the same molecule, as in the case of 8-Acetoxy-2-chloro-1-octene, creates a bifunctional system with the potential for sequential or selective reactions at either functional site.

Overview of Contemporary Challenges and Opportunities in the Chemistry of Haloalkenes

The chemistry of haloalkenes, while well-established, continues to present both challenges and opportunities for organic chemists. One of the primary challenges lies in the development of more sustainable and environmentally benign synthetic methods for their preparation and subsequent transformation. rsc.org This includes the use of less toxic reagents, milder reaction conditions, and catalytic systems with high turnover numbers.

Another challenge is the selective functionalization of polyhalogenated alkenes, where the differential reactivity of various halogen atoms needs to be controlled. Furthermore, the stereoselective synthesis of vinylic halides, yielding specific E/Z isomers, remains an active area of research, as the stereochemistry of the double bond is often crucial for the biological activity or material properties of the final product.

Despite these challenges, the unique reactivity of haloalkenes provides numerous opportunities for the development of novel synthetic methodologies. The ongoing exploration of new catalytic systems, including those based on earth-abundant metals, is expanding the scope of cross-coupling reactions involving vinylic halides. acs.org Additionally, the functionalization of haloalkenes through mechanisms other than cross-coupling, such as radical or pericyclic reactions, continues to be an area of active investigation, promising new avenues for the construction of complex molecules.

Due to a lack of direct scientific literature on this compound, its specific properties and synthesis are discussed based on the known chemistry of its constituent functional groups and structurally similar compounds.

Chemical Profile of this compound

| Property | Value | Source |

| IUPAC Name | 7-Octen-1-ol, 7-chloro-, 1-acetate | beilstein-journals.org |

| CAS Number | 731773-22-1 | beilstein-journals.org |

| Molecular Formula | C₁₀H₁₇ClO₂ | beilstein-journals.org |

| Molecular Weight | 204.69 g/mol | patentbuddy.com |

Potential Synthetic Approaches

While no specific synthesis for this compound has been reported, a plausible route can be devised from commercially available starting materials, such as 1-octene (B94956) or its derivatives. A potential two-step synthetic strategy could involve the initial formation of a key intermediate, followed by the introduction of the second functional group.

One possible approach could start with the synthesis of 8-chloro-1-octene. This intermediate can be prepared from 8-bromo-1-octene (B45317) via a halogen exchange reaction using a chloride salt. google.com Subsequently, the vinylic position could be chlorinated.

Alternatively, one could envision a route starting from 1-octene. Regioselective functionalization at the C2 and C8 positions would be required. The introduction of a chlorine atom at the C2 position to form 2-chloro-1-octene (B1367117) has been documented. chemicalbook.comcymitquimica.com The terminal end of the chain would then need to be functionalized to introduce the acetoxy group. This could potentially be achieved through a hydroboration-oxidation sequence on a protected 8-halo-1-octene, followed by acetylation.

Inferred Reactivity and Research Findings

The reactivity of this compound can be inferred from the behavior of its constituent functional groups. The vinylic chloride moiety is expected to undergo transition metal-catalyzed cross-coupling reactions. The acetoxy group at the end of the alkyl chain is relatively stable but can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol, 8-chloro-1-octen-8-ol.

The presence of the C-Cl bond on the double bond makes the alkene electron-deficient and may influence its reactivity in addition reactions. The long alkyl chain provides lipophilicity to the molecule.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

7-chlorooct-7-enyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17ClO2/c1-9(11)7-5-3-4-6-8-13-10(2)12/h1,3-8H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSMQHFBWHMSHOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCCCCCC(=C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80641238 | |

| Record name | 7-Chlorooct-7-en-1-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

731773-22-1 | |

| Record name | 7-Octen-1-ol, 7-chloro-, 1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=731773-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chlorooct-7-en-1-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Reactions Involving 8 Acetoxy 2 Chloro 1 Octene Motifs

Studies on Electrophilic Addition Reactions to the Vinylic Moiety

Electrophilic addition to the vinylic moiety of 8-acetoxy-2-chloro-1-octene involves the attack of an electrophile on the electron-rich π-system of the C=C double bond. The mechanism typically proceeds through a multi-step process involving the formation of a carbocation intermediate. libretexts.orglibretexts.orgchemistryguru.com.sgsavemyexams.com

The reaction is initiated by the attack of the alkene's π electrons on an electrophile (E+), such as a proton from a hydrohalic acid (HX). libretexts.org This initial step is rate-determining and leads to the formation of a carbocation and a nucleophile (X-). The subsequent step involves a rapid attack by the nucleophile on the positively charged carbon to form the final addition product. libretexts.org

Regioselectivity: The regiochemical outcome of electrophilic additions to unsymmetrical alkenes is generally governed by Markovnikov's rule, which states that the electrophile (typically H+) adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. libretexts.org This rule is a consequence of the relative stability of the resulting carbocation intermediate. For the this compound motif, protonation can occur at either C1 or C2.

Path A (Anti-Markovnikov): Protonation at C2 would yield a primary carbocation at C1.

Path B (Markovnikov): Protonation at C1 would yield a secondary carbocation at C2.

Secondary carbocations are significantly more stable than primary carbocations due to hyperconjugation and inductive effects. Therefore, the reaction proceeds preferentially through Path B to form the more stable secondary carbocation. researchgate.net However, the presence of the electron-withdrawing chlorine atom at C2 has a destabilizing inductive effect on the adjacent carbocation. This electronic effect can decrease the rate of electrophilic addition compared to a simple alkene and may influence the regioselectivity, although the formation of the secondary carbocation is generally still favored. researchgate.net

In the case of halogen addition (e.g., Br₂ or Cl₂), the mechanism proceeds through a cyclic halonium ion intermediate rather than an open carbocation. nih.gov The nucleophilic halide ion then attacks one of the carbons of the cyclic intermediate from the side opposite to the ring (anti-addition), leading to a vicinal dihalide. nih.gov

Exploration of Nucleophilic Substitution Pathways at the Chloroalkene Center

Nucleophilic substitution at a vinylic (sp²-hybridized) carbon, such as the C-Cl bond in this compound, is notably more difficult than at a saturated (sp³-hybridized) carbon. doubtnut.comyoutube.com Standard Sₙ1 and Sₙ2 mechanisms are generally disfavored.

Sₙ1 Pathway: This pathway is highly unfavorable because it would require the formation of a vinylic carbocation, which is inherently unstable due to the positive charge residing in a high-energy sp-hybridized orbital.

Sₙ2 Pathway: A backside attack, characteristic of the Sₙ2 mechanism, is sterically hindered by the electron cloud of the π-bond and the rest of the molecule. reddit.com Computational studies on vinyl chloride have indicated that a concerted substitution would have to occur "in-plane" (SₙVσ mechanism), which faces a high activation barrier. researchgate.netresearchgate.net

Despite these barriers, nucleophilic vinylic substitution can occur under specific conditions, typically through a two-step addition-elimination mechanism . This pathway is facilitated by the presence of electron-withdrawing groups on the double bond.

Addition: A strong nucleophile attacks the double bond at the carbon atom that does not bear the leaving group (C1 in this case), leading to the formation of a resonance-stabilized carbanionic intermediate.

Elimination: The intermediate then eliminates the chloride ion to reform the double bond, resulting in the substituted product.

Radical Processes and Their Kinetics in Chloroalkene Chemistry

The vinylic moiety in chloroalkenes can undergo free-radical reactions, most notably polymerization. The free-radical polymerization of vinyl chloride is a well-studied industrial process that proceeds via a chain reaction mechanism involving three key stages: initiation, propagation, and termination. researchgate.net

Initiation: A radical initiator (e.g., an organic peroxide or an azo compound like AIBN) decomposes upon heating to generate free radicals. These radicals then add to the C=C double bond of a monomer molecule, creating a new carbon-centered radical.

Propagation: The newly formed radical adds to another monomer molecule, extending the polymer chain and regenerating the radical at the growing end. This step repeats, rapidly increasing the molecular weight of the polymer.

Termination: The chain reaction is terminated when two growing radical chains combine or disproportionate.

The kinetics of such polymerizations can be complex. For the polymerization of vinyl chloride in a solvent like chlorobenzene, the rate of polymerization (Rp) can be described by a rate equation that shows a dependence on both monomer ([M]) and initiator ([I]) concentrations. rsc.org

Table 1: Kinetic Data for Vinyl Chloride Polymerization in Chlorobenzene This data is for the parent vinyl chloride monomer and serves as a model for the general kinetic behavior of the chloroalkene motif.

| Parameter | Value/Equation | Source |

| Reaction | Homogeneous free-radical polymerization | rsc.org |

| Initiator | Azoisobutyronitrile (AIBN) | rsc.org |

| Temperature Range | 30–45 °C | rsc.org |

| Rate Equation | Rp = 3.63 x 1015 [I]0.56[M]1.23 exp(–101,500/RT) | rsc.org |

| Monomer Order | 1.23 | rsc.org |

| Initiator Order | 0.56 | rsc.org |

| Transfer Constant to Monomer | 1.9 x 10⁻³ | rsc.org |

Metal-Catalyzed Transformations and Reaction Pathway Elucidation

The carbon-chlorine bond in the this compound motif is a key site for metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Palladium complexes are highly effective catalysts for cross-coupling reactions involving vinyl halides. The Heck reaction , for example, couples a vinyl halide with an alkene in the presence of a base. wikipedia.orgorganic-chemistry.org The catalytic cycle generally involves:

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of the chloroalkene, forming a Pd(II) complex.

Alkene Insertion (Carbopalladation): The coordinated alkene inserts into the Pd-C bond.

β-Hydride Elimination: A hydrogen atom from an adjacent carbon is eliminated, forming the new alkene product and a palladium-hydride species.

Reductive Elimination/Base Regeneration: The base regenerates the Pd(0) catalyst by removing HX from the palladium-hydride complex. youtube.com

The Suzuki-Miyaura coupling is another prominent palladium-catalyzed reaction that couples a vinyl halide with an organoboron compound (e.g., a boronic acid). This reaction is widely used due to its mild conditions and high functional group tolerance. The mechanism shares the initial oxidative addition step but replaces alkene insertion and β-hydride elimination with transmetalation and reductive elimination steps.

Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type reactions, are effective for forming bonds between vinyl halides and nucleophiles such as amines, thiols, and amides. rsc.orgsemanticscholar.orgorganic-chemistry.orgnih.gov These reactions often require a ligand, such as an amino acid or a diamine, to facilitate the catalytic cycle. nih.govorganic-chemistry.org Mechanistic studies suggest a cycle that can involve oxidative addition of the copper(I) catalyst to the C-Cl bond, followed by reaction with the nucleophile and subsequent reductive elimination. nih.govrsc.org

Gold catalysts , particularly Au(I) complexes, are known for their ability to activate π-systems like alkenes and alkynes. mdpi.com Rather than directly activating the C-Cl bond, a gold catalyst would more likely coordinate to the double bond of the this compound motif. This activation makes the alkene susceptible to attack by intramolecular or intermolecular nucleophiles. Such reactions often proceed through intermediates like gold carbenes and can be used to construct complex cyclic structures. mdpi.comnih.govrsc.org

Rearrangement Reactions and Their Underlying Principles

Rearrangement reactions are common in processes that involve carbocation intermediates, such as the electrophilic additions discussed in Section 3.1. researchgate.netchemistrysteps.com If the initially formed carbocation can rearrange to a more stable one, this process is often rapid and can lead to products with a different carbon skeleton than expected. youtube.com

The two most common types of carbocation rearrangements are the 1,2-hydride shift and the 1,2-alkyl shift . libretexts.org

Hydride Shift: A hydrogen atom, along with its bonding pair of electrons, migrates from a carbon atom adjacent to the carbocation center. This typically occurs if a secondary carbocation can rearrange to a more stable tertiary carbocation. youtube.comlibretexts.orgyoutube.com

Alkyl Shift: An alkyl group (e.g., a methyl group) migrates in a similar fashion. This is common when a secondary carbocation is adjacent to a quaternary carbon, allowing for rearrangement to a more stable tertiary carbocation. youtube.comyoutube.com

For a molecule like this compound, an electrophilic addition would initially form a secondary carbocation at C2. The long alkyl chain provides multiple opportunities for hydride shifts. For example, if a hydride from C3 were to migrate to C2, a new secondary carbocation would form at C3. While this does not increase stability (secondary to secondary), such shifts can occur, potentially leading to a mixture of products if the reaction conditions allow for equilibration. A rearrangement to a more stable tertiary carbocation is not possible along the simple octene chain unless branching is present. quora.com The likelihood of rearrangement is a key consideration in predicting the final product distribution in such reactions. researchgate.netchemistrysteps.com

Computational Studies and Theoretical Insights into 8 Acetoxy 2 Chloro 1 Octene Chemistry

Quantum Chemical Calculations (e.g., DFT) on Molecular and Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in determining the molecular and electronic structure of organic compounds. These methods provide detailed information about bond lengths, bond angles, dihedral angles, and the distribution of electron density within a molecule. For 8-acetoxy-2-chloro-1-octene, a full geometry optimization using a common level of theory, such as B3LYP with a 6-31G* basis set, would yield the most stable three-dimensional arrangement of its atoms.

Table 1: Representative Calculated Geometric Parameters for Analogous Structures

| Parameter | Analogous Structure Fragment | Typical Calculated Value (B3LYP/6-31G*) |

|---|---|---|

| C=C Bond Length | 2-Chloro-1-alkene | ~1.34 Å |

| C-Cl Bond Length | 2-Chloro-1-alkene | ~1.75 Å |

| C-C-Cl Bond Angle | 2-Chloro-1-alkene | ~123° |

| C=O Bond Length | Acetoxy group | ~1.21 Å |

| C-O (ester) Bond Length | Acetoxy group | ~1.36 Å |

Note: These values are approximations based on calculations of smaller analogous molecules and may vary in the full structure of this compound due to steric and electronic interactions between the functional groups.

Reaction Mechanism Predictions and Energetics

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions by mapping the potential energy surface (PES) that connects reactants, transition states, and products. For this compound, several reaction types can be envisaged, with nucleophilic substitution at the allylic position being a prominent possibility.

Theoretical studies on the nucleophilic substitution of allylic chlorides have shown that the reaction can proceed through different pathways, including S_N_2 and S_N_2' mechanisms. The preferred pathway is often dependent on the nature of the nucleophile, the solvent, and the steric and electronic properties of the substrate. Computational modeling can determine the activation energy barriers for these competing pathways, thereby predicting the likely reaction mechanism.

For instance, the reaction of this compound with a nucleophile (Nu⁻) could proceed via two main pathways:

S_N_2 Pathway: Direct attack of the nucleophile at the C2 carbon, leading to the displacement of the chloride ion.

S_N_2' Pathway: Attack of the nucleophile at the C4 carbon, with concomitant rearrangement of the double bond and expulsion of the chloride ion from the C2 position.

Table 2: Hypothetical Calculated Activation Energies for Nucleophilic Substitution on a Model Chloroalkene

| Reaction Pathway | Model System | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| S_N_2 | 3-chloro-1-butene (B1220285) + OH⁻ | ~20-25 |

Note: These are illustrative values based on general knowledge of similar reactions and would require specific calculations for this compound for accurate prediction.

The presence of the acetoxy group at the end of the carbon chain is not expected to have a dramatic electronic effect on the reactivity of the chloro-alkene moiety due to its distance. However, its conformational flexibility could sterically influence the approach of the nucleophile.

Conformational Analysis and Stereochemical Prediction

The long, flexible alkyl chain of this compound allows for a multitude of possible conformations due to rotation around its single bonds. Conformational analysis aims to identify the low-energy conformers that are most likely to be populated at a given temperature. This is crucial as the reactivity and spectroscopic properties of a molecule can be highly dependent on its conformation.

Computational methods can systematically explore the conformational space by rotating dihedral angles and calculating the corresponding energies. For the acetoxy group, studies on ethyl acetate (B1210297) have shown that the syn and anti conformations around the C-O single bond have different energies, with the syn conformer generally being more stable.

Table 3: Relative Energies of Conformers for a Model Ester (Ethyl Acetate)

| Conformer | Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) |

|---|---|---|

| Syn | ~0° | 0.0 |

The stereochemistry of this compound is another important aspect. The presence of a chiral center at C2 (if the substituents on C3 are different, which they are in this case) means that the molecule can exist as enantiomers. If a reaction creates a new stereocenter, computational models can often predict the stereochemical outcome by comparing the activation energies of the transition states leading to the different stereoisomers.

Development of Predictive Models for Reactivity and Selectivity

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. These models can be used to predict the reactivity and selectivity of new or untested compounds.

For a class of compounds like functionalized haloalkenes, a QSAR model could be developed to predict their reactivity towards a specific nucleophile. The model would use various molecular descriptors calculated from the optimized geometries of the molecules. These descriptors can include:

Electronic Descriptors: Partial atomic charges, dipole moment, HOMO and LUMO energies.

Steric Descriptors: Molecular volume, surface area, and specific steric parameters.

Topological Descriptors: Indices that describe the connectivity of the atoms in the molecule.

By building a regression model based on a training set of compounds with known reactivity, the reactivity of this compound could be predicted. While the development of a specific QSAR model for this compound would require a substantial dataset, the principles of QSAR provide a powerful framework for predictive chemistry. For instance, a general trend that might be observed is that increasing the partial positive charge on the carbon bearing the chlorine atom would likely increase the rate of nucleophilic substitution.

Synthetic Applications and Functional Transformations of 8 Acetoxy 2 Chloro 1 Octene

Utilization as a Key Building Block in Complex Organic Synthesis

While specific examples detailing the use of 8-acetoxy-2-chloro-1-octene in the total synthesis of complex natural products are not extensively documented in readily available literature, its structural motifs suggest significant potential. The 2-chloro-1-octene (B1367117) unit is amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents. For instance, vinyl chlorides are known to participate in Suzuki-Miyaura couplings with heteroaryl boronic acids, which could be a key step in the synthesis of complex heterocyclic compounds. nrochemistry.comopenochem.orgrsc.org Similarly, Sonogashira coupling of vinyl halides with terminal alkynes is a powerful tool for constructing enyne moieties, which are precursors to a wide range of carbocyclic and heterocyclic systems. openochem.orgwikipedia.orgsynarchive.com The Heck reaction, another cornerstone of palladium catalysis, allows for the arylation or vinylation of the chloroalkene, further expanding its synthetic utility. wikipedia.orgorganic-chemistry.org

The long aliphatic chain of this compound also makes it an attractive precursor for the synthesis of long-chain fatty acids, pheromones, and other lipid-like molecules. The terminal acetate (B1210297) can be readily hydrolyzed and oxidized to a carboxylic acid, while the chloroalkene can be transformed into other functional groups as required by the synthetic target.

Derivatization to Saturated and Unsaturated Aliphatic Compounds

The dual functionality of this compound allows for a wide range of derivatizations to produce both saturated and unsaturated aliphatic compounds. The chloroalkene moiety is particularly amenable to transition metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: Reaction with boronic acids in the presence of a palladium catalyst and a base can introduce aryl or vinyl substituents at the 2-position, leading to the formation of functionalized 1,1-disubstituted alkenes. nrochemistry.comopenochem.orgrsc.org

Sonogashira Coupling: Coupling with terminal alkynes, catalyzed by palladium and a copper co-catalyst, yields conjugated enynes. openochem.orgwikipedia.orgsynarchive.com This reaction is highly valuable for the synthesis of polyunsaturated systems.

Heck Reaction: Reaction with alkenes under palladium catalysis can lead to the formation of dienes. wikipedia.orgorganic-chemistry.org

Negishi Coupling: The use of organozinc reagents in a palladium- or nickel-catalyzed coupling provides another avenue for the introduction of various alkyl, aryl, or vinyl groups. wikipedia.orgchem-station.comorganic-chemistry.org

Reduction of the Alkene:

Selective reduction of the double bond can be achieved using standard hydrogenation conditions (e.g., H₂, Pd/C), yielding the corresponding saturated 8-acetoxy-2-chlorooctane. Subsequent manipulation of the chloro and acetoxy groups can then provide a variety of saturated aliphatic derivatives.

The following table summarizes some potential derivatization reactions of the chloroalkene moiety:

| Reaction Type | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | R-B(OH)₂ | Pd(OAc)₂ / SPhos, CsF | 2-Substituted-1-octene |

| Sonogashira | R-C≡CH | Pd(PPh₃)₂Cl₂ / CuI, Amine | 1-Octen-2-yl-alkyne |

| Heck | R-CH=CH₂ | Pd(OAc)₂, PPh₃, Base | 1,3-Diene derivative |

| Negishi | R-ZnX | Pd(PPh₃)₄ or Ni catalyst | 2-Substituted-1-octene |

Role in the Construction of Chiral Scaffolds, including Peptidomimetics

The prochiral nature of the alkene in this compound makes it a potential substrate for asymmetric transformations, leading to the construction of chiral scaffolds. While direct asymmetric reactions on this specific substrate are not widely reported, analogous transformations on similar alkenes suggest its utility.

Asymmetric Epoxidation and Dihydroxylation:

Asymmetric Epoxidation: Chiral catalysts, such as those used in the Sharpless or Jacobsen epoxidation, could potentially be employed to convert the alkene into a chiral epoxide with high enantioselectivity. google.comchemistrysteps.com These chiral epoxides are versatile intermediates that can be opened with various nucleophiles to introduce new stereocenters.

Asymmetric Dihydroxylation: The Sharpless asymmetric dihydroxylation, using osmium tetroxide and a chiral ligand, could be used to install two adjacent hydroxyl groups across the double bond in a stereocontrolled manner, leading to a chiral diol. wikipedia.orglibretexts.org

These chiral building blocks, with their long aliphatic chains and terminal functional groups, could then be incorporated into more complex chiral molecules. For instance, the resulting chiral diols or amino alcohols (derived from the epoxides) could serve as key components in the synthesis of chiral ligands, auxiliaries, or even as building blocks for peptidomimetics, where the long alkyl chain could mimic the side chain of non-proteinogenic amino acids. princeton.edunih.gov

Hydrolysis and Transesterification Reactions of the Acetoxy Group

The terminal acetoxy group in this compound can be readily transformed through hydrolysis and transesterification reactions, providing access to a range of derivatives with different ester functionalities or a free hydroxyl group.

Hydrolysis:

Acid-Catalyzed Hydrolysis: Treatment with aqueous acid (e.g., HCl, H₂SO₄) will hydrolyze the acetate ester to the corresponding primary alcohol, 2-chloro-1-octen-8-ol.

Base-Mediated Saponification: Reaction with a base, such as sodium hydroxide (B78521) or potassium hydroxide, will also yield the primary alcohol after an acidic workup.

Transesterification:

Transesterification allows for the conversion of the acetate ester into other esters without the need to first hydrolyze it to the alcohol. masterorganicchemistry.com This can be particularly useful for introducing more complex ester groups or for protecting the alcohol with a different group.

Acid-Catalyzed Transesterification: Heating the compound in an excess of a different alcohol (R'OH) with an acid catalyst will lead to an equilibrium mixture, favoring the formation of the new ester, 8-(R'-oxycarbonyl)-2-chloro-1-octene.

Base-Catalyzed Transesterification: Using a catalytic amount of a strong base, such as sodium methoxide (B1231860) in methanol, can efficiently convert the acetate to a methyl ester. acs.orgorganic-chemistry.org

Enzyme-Catalyzed Transesterification: Lipases can be used for highly selective transesterification reactions under mild conditions, which can be advantageous when other sensitive functional groups are present in the molecule. mdpi.comgoogle.com

The following table provides a summary of these transformations:

| Reaction | Reagents | Product |

| Acid-catalyzed Hydrolysis | H₃O⁺ | 2-chloro-1-octen-8-ol |

| Saponification | 1. NaOH, H₂O 2. H₃O⁺ | 2-chloro-1-octen-8-ol |

| Acid-catalyzed Transesterification | R'OH, H⁺ | 8-(R'-oxycarbonyl)-2-chloro-1-octene |

| Base-catalyzed Transesterification | R'OH, cat. base | 8-(R'-oxycarbonyl)-2-chloro-1-octene |

| Enzymatic Transesterification | R'OH, Lipase | 8-(R'-oxycarbonyl)-2-chloro-1-octene |

Selective Functionalization of the Alkene and Chloroalkene Moieties

The presence of both a double bond and a vinyl chloride in this compound allows for selective functionalization, although the reactivity of these two groups can be competitive.

Selective Reactions of the Alkene:

Epoxidation: The electron-rich double bond can be selectively epoxidized in the presence of the less reactive vinyl chloride using peroxy acids like meta-chloroperoxybenzoic acid (mCPBA). chemistrysteps.comlibretexts.org This would yield 8-acetoxy-2-chloro-1,2-epoxyoctane.

Dihydroxylation: Dihydroxylation of the alkene can be achieved using reagents like osmium tetroxide or potassium permanganate (B83412) to give the corresponding diol, leaving the vinyl chloride intact. libretexts.orgorganic-chemistry.org

Hydrogenation: Under controlled conditions, it may be possible to selectively hydrogenate the double bond without affecting the chloro group, although this can be challenging.

Selective Reactions of the Chloroalkene:

As discussed in section 6.2, the chloroalkene moiety is primarily functionalized through palladium-catalyzed cross-coupling reactions. The conditions for these reactions (e.g., catalyst, ligands, base, and temperature) can often be tuned to favor reaction at the vinyl chloride over potential side reactions involving the alkene. For example, the oxidative addition of a palladium(0) catalyst to the C-Cl bond is a key step in these cross-coupling reactions and is generally favored over reactions with an unactivated alkene. wikipedia.org

The ability to selectively target either the alkene or the chloroalkene functionality makes this compound a valuable substrate for sequential functionalization, allowing for the stepwise construction of complex molecules with a high degree of control over the final structure.

常见问题

Q. Which databases and tools are prioritized for accessing reliable physicochemical data on this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。